REACTION_CXSMILES
|
S(O)(O)(=O)=O.[NH2:6][OH:7].[CH3:8][C:9]([CH3:16])([CH3:15])[C:10](=O)[CH2:11][C:12]#[N:13].[OH-].[Na+]>O>[C:9]([C:10]1[CH:11]=[C:12]([NH2:13])[O:7][N:6]=1)([CH3:16])([CH3:15])[CH3:8] |f:0.1,3.4|
|
Name
|
|
Quantity
|
27.575 g
|
Type
|
reactant
|
Smiles
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S(=O)(=O)(O)O.NO
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CC(C(CC#N)=O)(C)C
|
Name
|
|
Quantity
|
26.24 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture is heated
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Type
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TEMPERATURE
|
Details
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at reflux for 2 hours
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Duration
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2 h
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Type
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EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
WASH
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Details
|
The combined organics are washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NOC(=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |